N-(2-amino-1,2-diphenylethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-amino-1,2-diphenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-25(23,24)18-14-8-3-9-15-18/h1-15,19-20,22H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFIIYNKTOHATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Diamine Synthesis
The key precursor is (1R,2R)-1,2-diphenylethylenediamine (DPEN), synthesized via stereoselective methods:
- Racemic Resolution :
Sulfonylation Reaction
Benzenesulfonyl chloride reacts with chiral diamine under controlled conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane, 1,2-dichloroethane | |
| Temperature | 0°C to ambient | |
| Base | Triethylamine | |
| Reaction Time | 2–4 hours | |
| Yield | 70–82% |
Mechanism :
- Deprotonation : Triethylamine neutralizes HCl, generating a nucleophilic amine.
- Nucleophilic Substitution : The amine attacks the electrophilic sulfur in benzenesulfonyl chloride, forming the sulfonamide bond.
Industrial-Scale Production
Key optimizations for large-scale synthesis include:
Crystallization Techniques
- Solvent Selection : Ethanol or acetone for high-purity product isolation.
- Yield Recovery : >80% after recrystallization.
Alternative Synthetic Strategies
One-Pot Reactions
Fluorinated Derivatives
- Pentafluorobenzenesulfonyl Chloride : Reacts with DPEN to yield fluorinated analogs (e.g., CAS 313342-24-4).
- Reactivity : Fluorine substituents enhance electron-withdrawing effects, altering reaction kinetics.
Analytical Characterization
Spectroscopic Data
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 1.36 (s, t-Bu), 3.87 (s, N-Me) | |
| ¹³C NMR | δ 20.5 (CH3), 129.8 (aromatic C) | |
| IR | 1330–1150 cm⁻¹ (S=O stretch) |
Crystallographic Analysis
- Hydrogen-Bonding Networks : N–H⋯N and N–H⋯O interactions stabilize the crystal lattice.
- Dihedral Angles : Toluene and phenyl rings exhibit near-coplanar arrangements.
Summary of Reaction Conditions
| Method | Yield | Solvent | Temperature | Time | |
|---|---|---|---|---|---|
| Standard Sulfonylation | 70–82% | DCM or 1,2-DCE | 0°C | 2–4 h | |
| Biocatalytic | 75% | n-Heptane/aqueous | 30°C | 24 h | |
| Tartrate Resolution | >99% ee | Ethanol/water | Room temp | Days |
Chemical Reactions Analysis
Types of Reactions
N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted aromatic derivatives, such as nitrobenzene or bromobenzene derivatives.
Scientific Research Applications
N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Structural Variations in Sulfonamide Derivatives
The benzenesulfonamide core can be modified with diverse substituents, altering steric, electronic, and solubility properties. Key analogs include:
Table 1: Structural and Physical Properties of Sulfonamide Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups: Derivatives like the 4-trifluoromethyl and 3,5-bis(trifluoromethyl) analogs exhibit enhanced electrophilicity, improving catalyst turnover and enantioselectivity in reactions such as cycloadditions .
- Steric Bulk : Bulky substituents (e.g., anthracene, tris(isopropyl)) increase steric hindrance, which can prevent undesired side reactions and enhance stereochemical control. For example, TipsDPEN derivatives are pivotal in industrial asymmetric hydrogenation .
Biological Activity
N-(2-amino-1,2-diphenylethyl)benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, exhibits a range of biological activities attributable to its unique chemical structure. This compound has been the subject of extensive research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. Its structure includes an amino group and a sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.33 g/mol |
| Functional Groups | Amino, Sulfonamide |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on enzymes, which can modulate their activity and lead to various biological effects. This interaction is crucial for its potential use as a therapeutic agent.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation : It may also interact with specific receptors, influencing signaling pathways associated with various biological processes.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups often exhibit antibacterial properties by inhibiting bacterial folate synthesis. This mechanism is vital for the development of new antibiotics .
Anticancer Potential
Recent studies have suggested that this compound may have anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in various cell models, suggesting its potential application in treating inflammatory diseases.
Study 1: Antimicrobial Activity
A study conducted on various benzenesulfonamide derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 75 to 150 µg/mL, indicating promising efficacy against these pathogens .
Study 2: Anticancer Activity
In a recent investigation into the anticancer effects of this compound, researchers reported that it significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis via caspase activation .
Study 3: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory effects revealed that this compound could inhibit the NF-kB signaling pathway in macrophages, leading to decreased expression of inflammatory markers. This suggests its potential utility in conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
